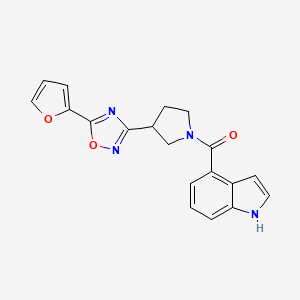

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone

Description

The compound "(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone" features a pyrrolidine core substituted with a 1,2,4-oxadiazole ring bearing a furan-2-yl group at the 5-position. The pyrrolidine nitrogen is connected via a methanone linker to a 1H-indol-4-yl moiety. This structure combines three pharmacologically relevant motifs:

- Pyrrolidine: A five-membered saturated ring contributing conformational rigidity.

- 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity.

- Indole: An aromatic system often associated with interactions with biological targets, such as neurotransmitter receptors .

The indol-4-yl substituent distinguishes this compound from common indol-3-yl derivatives, which may alter steric and electronic interactions with targets.

Properties

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-19(14-3-1-4-15-13(14)6-8-20-15)23-9-7-12(11-23)17-21-18(26-22-17)16-5-2-10-25-16/h1-6,8,10,12,20H,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGSCBZTQNJBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=C5C=CNC5=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in a change in the function of the target. The specific changes induced by this compound would depend on the nature of the target and the context in which the interaction occurs.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Biological Activity

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone is a heterocyclic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound integrates a furan ring, an oxadiazole moiety, and an indole structure, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the indole and oxadiazole moieties allows for significant interactions through hydrogen bonding and π-π stacking, which can modulate various signaling pathways within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing oxadiazole and indole structures. For instance:

- Cell Line Studies : The compound has shown promising results in inhibiting cell proliferation across multiple cancer cell lines, including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR) cells. In vitro assays indicated inhibition rates exceeding 80% in several cases, suggesting potent antiproliferative effects .

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| SK-MEL-5 (Melanoma) | 84.32% |

| SR (Leukemia) | 81.58% |

Antimicrobial Activity

Compounds with similar structural features have been evaluated for antimicrobial properties. The oxadiazole ring is known to enhance the activity against a range of bacterial strains. Preliminary results suggest that the compound may exhibit significant antibacterial effects, warranting further investigation into its mechanism against specific pathogens .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored, particularly those involved in cancer progression and inflammation. For example, derivatives of oxadiazoles have demonstrated inhibition against kinases such as EGFR and Src, which are critical in cancer signaling pathways .

Study 1: Anticancer Efficacy

In a study evaluating a series of oxadiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against prostate and colon cancer cell lines. The most effective derivatives showed IC50 values as low as 0.67 µM against PC-3 prostate cancer cells .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of furan-containing oxadiazoles reported significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to the interaction with key enzymes involved in this process .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing indole and oxadiazole moieties exhibit significant anticancer properties. The incorporation of the furan ring enhances the biological activity of these compounds. For instance, a study demonstrated that derivatives similar to the target compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have shown that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, a derivative of oxadiazole was found to exhibit COX-II inhibitory activity comparable to established anti-inflammatory drugs . This suggests that the target compound may also possess similar therapeutic potential.

Antimicrobial Activity

The furan and oxadiazole components are known for their antimicrobial properties. Research on related compounds has shown effectiveness against Gram-positive and Gram-negative bacteria. A specific study highlighted a library of compounds based on oxadiazole scaffolds that displayed significant antibacterial activity, indicating that the target compound may have similar applications in treating bacterial infections .

Material Science

Fluorescent Materials

The unique structure of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone allows it to be explored as a fluorescent material. The furan and indole rings contribute to its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Studies have shown that derivatives with similar structures exhibit strong fluorescence under UV light, which is beneficial for developing new optoelectronic devices.

Chemical Probes

Biochemical Research

The compound can serve as a chemical probe in biochemical research due to its ability to interact with specific biological targets. For instance, it can be used to study enzyme inhibition or receptor binding in cellular pathways. Its design allows for modification to enhance selectivity towards particular targets, making it valuable for drug discovery processes.

Data Table: Summary of Applications

Case Studies

- Anticancer Study : In a study published in 2023, researchers synthesized various indole-based oxadiazoles and evaluated their cytotoxicity against breast cancer cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, highlighting its potential as an anticancer agent.

- Anti-inflammatory Research : A recent investigation into oxadiazole derivatives revealed several compounds with potent COX-II inhibitory activity. The lead compound exhibited an IC50 value comparable to that of commercially available anti-inflammatory drugs, suggesting its potential application in treating inflammatory diseases.

- Material Application : A study focused on synthesizing fluorescent materials based on furan and indole derivatives showed promising results for OLED applications. The synthesized compounds exhibited high quantum yields and stability under operational conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features of Analogous Compounds

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Key Structural and Functional Differences

Heterocyclic Core Modifications

- Oxadiazole vs. Isoxazole/Pyrazole: The 1,2,4-oxadiazole in the target compound and analogs (e.g., 1a/1b) offers greater metabolic stability compared to isoxazole () or pyrazole (), which may undergo faster oxidative degradation.

- Indole Position: The indol-4-yl group in the target compound contrasts with indol-3-yl derivatives (). Indol-4-yl may alter steric interactions with receptor pockets, as the 3-position is more commonly involved in π-stacking in cannabinoid systems .

Substituent Effects

- Furan-2-yl vs. However, pyridyl groups may improve solubility via basic nitrogen .

- Side Chain Variations: In cannabinoid analogs (), side chain length (4–6 carbons) optimizes CB1 receptor binding. The target compound’s methanone linker and rigid pyrrolidine may mimic such side chains, though empirical validation is needed .

Pharmacological Implications

- Antiviral Potential: Compounds like 1a/1b () demonstrate that pyrrolidine-oxadiazole hybrids have antiviral applications, suggesting the target compound could share similar mechanisms, though its furan and indole groups may modulate specificity.

- Receptor Affinity: Indole derivatives generally exhibit higher CB1 receptor affinity than pyrrole analogs (). The target compound’s indol-4-yl group may offer unique binding compared to classical indol-3-yl cannabinoids .

Q & A

Basic: What experimental strategies are recommended to optimize the synthesis yield of this compound?

Methodological Answer:

The synthesis of this compound requires multi-step organic reactions, typically involving:

- Stepwise coupling : First, assemble the pyrrolidine-oxadiazole core via cyclization reactions under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side-product formation .

- Catalyst selection : Use transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling reactions involving the furan and indole moieties. Solvent choice (e.g., DMF or THF) impacts reaction kinetics and purity .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in methanol to achieve >95% purity .

Key Metrics : Monitor reaction progress using TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and quantify yield via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and computational techniques:

- NMR : Analyze - and -NMR spectra to verify proton environments (e.g., indole NH at δ 10.5–11.0 ppm) and carbon connectivity. Compare with simulated spectra from tools like ACD/Labs or ChemDraw .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 417.15) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (70:30) at 4°C and resolve bond angles/lengths .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

Contradictions often arise from conformational flexibility or solvent effects:

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to identify dynamic processes (e.g., hindered rotation of the oxadiazole ring) .

- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and simulate NMR shifts. Compare with experimental data to pinpoint discrepancies .

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly in the pyrrolidine and indole regions .

Advanced: What computational approaches are suitable for predicting the compound’s reactivity and bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Prioritize binding poses with ∆G < −7 kcal/mol .

- QSAR Modeling : Train models on datasets of oxadiazole and indole derivatives to predict ADMET properties. Validate with in vitro assays (e.g., hepatic microsomal stability) .

- Reactivity Studies : Perform Fukui function analysis (via Gaussian) to identify electrophilic/nucleophilic sites for reaction optimization .

Basic: What stability studies are critical for handling this compound in pharmacological assays?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for room-temperature storage) .

- Solution Stability : Test in PBS (pH 7.4) and DMSO at 25°C over 72 hours. Monitor degradation via HPLC (peak area reduction <5% acceptable) .

- Light Sensitivity : Store aliquots in amber vials and compare UV-vis spectra pre/post light exposure (λmax = 280 nm for indole) .

Advanced: How to design experiments to resolve conflicting bioactivity data in different assay conditions?

Methodological Answer:

- Dose-Response Curves : Test across 5–6 log concentrations (1 nM–100 µM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC values .

- Assay Validation : Include positive controls (e.g., staurosporine for kinase inhibition) and assess cell viability via MTT assays to rule out cytotoxicity .

- Mechanistic Studies : Combine SPR (for binding affinity) with Western blotting (target phosphorylation status) to confirm mode of action .

Basic: What are the best practices for optimizing reaction conditions to minimize by-products?

Methodological Answer:

- DoE (Design of Experiments) : Use a factorial design to test variables (temperature, solvent ratio, catalyst loading). Prioritize factors via Pareto charts .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., nitrile intermediates at 2250 cm) and adjust conditions in real time .

- By-Product Identification : Isolate via prep-HPLC and characterize using HRMS/MS to modify reaction pathways .

Advanced: How to evaluate the environmental fate of this compound using computational and experimental methods?

Methodological Answer:

- EPI Suite : Predict biodegradation (BIOWIN) and ecotoxicity (ECOSAR) profiles. Cross-validate with OECD 301F ready biodegradability tests .

- Hydrolysis Studies : Incubate in buffer solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and identify metabolites (e.g., hydroxylated derivatives) .

- Soil Sorption : Use batch equilibrium methods with HPLC quantification. Calculate K values to assess mobility in agricultural settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.